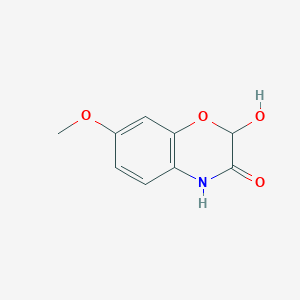

2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one

概要

説明

2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic organic compound that belongs to the benzoxazinone family. This compound is known for its unique structural features, which include a benzene ring fused with an oxazine ring. It is often studied for its potential biological activities and applications in various fields.

準備方法

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid. This method provides good to excellent yields and is compatible with various functional groups .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.

化学反応の分析

Types of Reactions

2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the oxazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Various substituted benzoxazinones depending on the reagents used.

科学的研究の応用

Agricultural Applications

Pest Resistance and Plant Defense Mechanisms

Benzoxazinones, including 2-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one, play a crucial role in plant defense against herbivores and pathogens. They are naturally synthesized in several plants, particularly in the Poaceae family (grasses). The presence of this compound has been linked to enhanced resistance against pests like aphids and caterpillars.

Case Study: Wheat Varieties

A study on different wheat varieties demonstrated that those with higher concentrations of benzoxazinones exhibited significantly lower levels of pest infestation. The compound acts as a deterrent to herbivores, thereby reducing crop damage and enhancing yield stability .

| Wheat Variety | Benzoxazinone Concentration (mg/kg) | Pest Infestation Rate (%) |

|---|---|---|

| Variety A | 150 | 10 |

| Variety B | 75 | 25 |

| Variety C | 200 | 5 |

Food Science Applications

Biomarker for Food Consumption

This compound has been detected in various food sources such as wheat, rice, and millets. Its presence can serve as a potential biomarker for monitoring dietary intake of these foods .

Detection Methods

Recent advancements in analytical techniques like high-performance liquid chromatography (HPLC) have facilitated the quantification of this compound in food matrices. This capability is vital for nutritional studies and food safety assessments.

Medicinal Chemistry Applications

Antioxidant Properties

Research indicates that benzoxazinones possess significant antioxidant properties. The ability to scavenge free radicals makes them potential candidates for developing nutraceuticals aimed at preventing oxidative stress-related diseases .

Case Study: Antioxidant Activity Evaluation

In vitro studies demonstrated that this compound exhibited a dose-dependent antioxidant effect when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals.

| Concentration (µg/mL) | % Inhibition of DPPH |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

作用機序

The mechanism of action of 2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.

類似化合物との比較

Similar Compounds

2-Hydroxy-4-methoxybenzophenone: Another compound with similar structural features but different functional groups.

2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one: A closely related compound with additional hydroxyl groups.

Uniqueness

2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific substitution pattern on the benzoxazinone ring, which imparts distinct chemical and biological properties

生物活性

2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one, commonly referred to as DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one), is a naturally occurring compound found in various plant species, particularly in the Gramineae family, including maize (Zea mays) and wheat. This compound belongs to the class of benzoxazinones, which are secondary metabolites known for their diverse biological activities. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DIMBOA has a complex structure characterized by a benzene ring fused to an oxazine ring. Its molecular formula is with an average molecular weight of approximately 195.17 g/mol. The structure is crucial for its biological activity, influencing its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Average Molecular Weight | 195.17 g/mol |

| IUPAC Name | 2-hydroxy-7-methoxy-3,4-dihydro-2H-1,4-benzoxazin-3-one |

| CAS Registry Number | 17359-53-4 |

Antimicrobial Activity

Research indicates that DIMBOA exhibits significant antimicrobial properties against a variety of pathogens. For instance, it has been shown to inhibit the growth of Erwinia carotovora, a bacterium responsible for soft rot in plants. The rate of disappearance of DIMBOA's inhibitory activity correlates closely with its decomposition rate in aqueous solutions, suggesting that its antimicrobial efficacy is directly linked to its stability and concentration in the environment .

Insecticidal Properties

DIMBOA acts as a natural insecticide through antifeedant mechanisms. It deters herbivorous insects from feeding on plants that contain this compound. The presence of DIMBOA in maize has been associated with increased resistance against various insect pests, which is critical for crop protection .

Allelopathic Effects

The allelopathic potential of DIMBOA has been documented in several studies. It can inhibit the germination and growth of competing plant species, thereby providing a competitive advantage to the plants that produce it. This property is particularly beneficial in agricultural settings where crop yield can be affected by weed competition .

The mechanisms underlying the biological activities of DIMBOA involve several pathways:

- Reactive Metabolites : Upon degradation, DIMBOA can form reactive intermediates that may interact with cellular components in pathogens or pests.

- Inhibition of Enzymatic Activity : DIMBOA has been shown to inhibit specific enzymes crucial for microbial growth and insect metabolism.

- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways in both insects and microbes, leading to reduced viability or growth.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of DIMBOA was tested against Erwinia carotovora. The study found that at concentrations above 0.1 mM, DIMBOA effectively inhibited bacterial growth within 24 hours. The half-life of the compound under physiological conditions was approximately 5.3 hours at pH 6.75 and 28°C .

Insect Resistance Trials

Field trials conducted on maize crops demonstrated that plants expressing higher levels of DIMBOA showed significantly lower levels of damage from common pests such as the European corn borer (Ostrinia nubilalis). The results indicated a clear correlation between DIMBOA concentration in plant tissues and reduced pest populations .

特性

IUPAC Name |

2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-13-5-2-3-6-7(4-5)14-9(12)8(11)10-6/h2-4,9,12H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEPTLCFICMYLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938408 | |

| Record name | 7-Methoxy-2H-1,4-benzoxazine-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17359-53-4 | |

| Record name | 2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17359-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017359534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methoxy-2H-1,4-benzoxazine-2,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198 - 199.5 °C | |

| Record name | 2-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。